molecular formula C16H15NO3 B11209017 2-(4-Methylbenzylcarbamoyl)benzoic acid

2-(4-Methylbenzylcarbamoyl)benzoic acid

Cat. No.: B11209017
M. Wt: 269.29 g/mol
InChI Key: HULHCJZTOYDUAF-UHFFFAOYSA-N
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Description

2-(4-Methylbenzylcarbamoyl)benzoic acid is an organic compound with the molecular formula C16H15NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 4-methylbenzylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzylcarbamoyl)benzoic acid typically involves the reaction of 4-methylbenzylamine with phthalic anhydride. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the target compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran or acetonitrile, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzylcarbamoyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylbenzylcarbamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylbenzylcarbamoyl)benzoic acid is unique due to the presence of both the 4-methylbenzyl and carbamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-[(4-methylphenyl)methylcarbamoyl]benzoic acid

InChI

InChI=1S/C16H15NO3/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)

InChI Key

HULHCJZTOYDUAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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